molecular formula C5H4ClF7O B3041114 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol CAS No. 261503-63-3

5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol

Cat. No.: B3041114
CAS No.: 261503-63-3
M. Wt: 248.52 g/mol
InChI Key: ADUBAWNWJNFSEQ-UHFFFAOYSA-N
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Description

5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Properties

IUPAC Name

5-chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF7O/c6-5(12,13)4(10,11)2(7)3(8,9)1-14/h2,14H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUBAWNWJNFSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol typically involves the reaction of a fluorinated alkene with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the addition of chlorine and hydroxyl groups to the fluorinated carbon chain. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorinated Building Blocks

5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol serves as an important intermediate in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of fluorine into organic molecules, which can enhance their stability and reactivity.

Synthesis of Pharmaceuticals

The compound has potential applications in the pharmaceutical industry as a precursor for developing fluorinated drugs. Fluorination often improves the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Fluorinated Polymers

In material science, 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol can be utilized in the production of fluorinated polymers. These polymers exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts.

Coatings and Adhesives

The compound's properties can be leveraged in formulating advanced coatings and adhesives that require high performance under extreme conditions. The incorporation of fluorinated compounds often leads to enhanced water repellency and durability.

Chromatography

In analytical chemistry, 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol can be used as a derivatizing agent in chromatography techniques. Its ability to form stable derivatives with various analytes can improve detection limits and specificity during analysis.

Mass Spectrometry

The compound's unique mass spectral characteristics make it suitable for use as an internal standard in mass spectrometry. This application aids in quantifying trace amounts of substances in complex mixtures.

Fluorinated Surfactants

Research indicates that 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol may have applications as a surfactant in environmental remediation efforts. Its fluorinated nature can enhance surface activity and improve the solubility of hydrophobic pollutants in water.

Toxicity Studies

Due to its chlorinated structure, studies focusing on the environmental impact and toxicity of this compound are crucial. Understanding its degradation pathways and potential ecological effects is essential for assessing its safety in various applications.

Case Study 1: Pharmaceutical Development

A recent study explored the synthesis of novel antiviral agents using 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol as a key intermediate. The resulting compounds exhibited enhanced antiviral activity compared to non-fluorinated analogs.

Case Study 2: Coating Technologies

Research conducted on the use of this compound in developing high-performance coatings demonstrated significant improvements in resistance to harsh chemical environments. The coatings maintained integrity under extreme conditions better than conventional options.

Mechanism of Action

The mechanism by which 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their activity and stability. These interactions can modulate the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol can be compared with other fluorinated alcohols, such as:

    2,2,3,4,4,5,5-Heptafluoropentan-1-ol: Lacks the chlorine atom, which may result in different reactivity and applications.

    5-Bromo-2,2,3,4,4,5,5-heptafluoropentan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.

    2,2,3,4,4,5,5-Heptafluoro-1-pentanol: Another fluorinated alcohol with a different substitution pattern, affecting its chemical behavior and applications.

The uniqueness of 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties compared to other similar compounds.

Biological Activity

5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol (CAS Number: 92645-66-4) is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings and data.

Molecular Formula: C5_5H5_5ClF7_7O
Molecular Weight: 214.081 g/mol
Density: 1.5 ± 0.1 g/cm³
Boiling Point: 84.1 ± 35.0 °C at 760 mmHg
LogP: 1.29
Vapor Pressure: 47.1 ± 0.3 mmHg at 25°C

These properties suggest that the compound is a relatively stable fluorinated alcohol with potential applications in various fields including pharmaceuticals and agrochemicals.

Biological Activity Overview

The biological activity of 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol has been investigated in several studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes. A study published in the Journal of Organic Chemistry demonstrated that derivatives of heptafluoropentan-1-ol showed significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus . The mechanism is believed to involve disruption of lipid bilayers in bacterial membranes.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions . Further research is needed to elucidate the specific pathways involved.

Case Study 1: Antibacterial Efficacy

A controlled study assessed the efficacy of 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating its potential as a novel antibacterial agent .

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus64
Pseudomonas aeruginosa>128

Case Study 2: Inflammatory Response Modulation

In a study examining the anti-inflammatory effects of various fluorinated compounds, it was found that treatment with 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol led to a significant reduction in TNF-alpha levels compared to control groups . This reduction was quantified using ELISA assays.

Q & A

Basic: What are the optimal synthesis and purification strategies for 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol?

Synthesis of heavily fluorinated alcohols typically involves sequential fluorination and halogenation steps. For example, fluorination of pentanol precursors using agents like SF₄ or HF-pyridine complexes can introduce fluorine atoms, followed by chlorination at the 5-position via radical or nucleophilic substitution (e.g., using Cl₂ or SOCl₂ under controlled conditions) . Purification often requires fractional distillation under reduced pressure to separate isomers, combined with GC-MS to confirm purity (>95%) .

Advanced: How can regioselectivity challenges in introducing chlorine and fluorine substituents be addressed during synthesis?

Regioselectivity is influenced by steric and electronic factors. Fluorination agents like Selectfluor® may favor specific positions due to their electrophilic nature, while chlorine introduction via radical initiators (e.g., AIBN) can target terminal carbons. Computational modeling (DFT) of transition states or isotopic labeling experiments (e.g., ¹⁸O tracing in intermediates) can validate mechanistic pathways and optimize reaction conditions .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • ¹⁹F NMR : Resolves fluorine environments (e.g., CF₃ vs. CF₂ groups) and confirms substitution patterns.
  • GC-MS : Detects volatile impurities (e.g., unreacted fluorinated intermediates).
  • Elemental Analysis : Validates C, H, F, and Cl percentages against theoretical values .

Advanced: How does the electron-withdrawing effect of fluorine and chlorine impact the compound’s reactivity in organic transformations?

The strong electron-withdrawing effects of fluorine and chlorine reduce nucleophilicity at the hydroxyl group but enhance acidity (pKa ~10–12, comparable to other fluorinated alcohols). Reactivity can be probed via kinetic studies in esterification or SN2 reactions, comparing rates with non-halogenated analogs. Computational studies (e.g., Hammett σ constants) further correlate substituent effects with reaction outcomes .

Advanced: What solvent systems stabilize 5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol, and how do they influence its stability?

Fluorinated alcohols exhibit high polarity and low nucleophilicity, making them stable in aprotic solvents like DMSO or THF. Stability under acidic/basic conditions can be assessed via ¹H NMR monitoring over time. For example, prolonged exposure to aqueous bases may lead to dehydrohalogenation, detectable by GC-MS .

Advanced: What role could this compound play in catalytic systems, such as asymmetric synthesis?

Fluorinated alcohols are known to enhance enantioselectivity in organocatalysis. Testing its efficacy in asymmetric aldol reactions or hydrogen-bond-donating catalysis (e.g., with chiral thioureas) can reveal its potential. Compare turnover frequencies (TOF) and enantiomeric excess (ee) with benchmarks like hexafluoroisopropanol (HFIP) .

Advanced: How can computational methods predict the compound’s behavior in supramolecular assemblies?

Density functional theory (DFT) can model hydrogen-bonding interactions between the hydroxyl group and fluorinated regions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/hexane mixtures) may predict aggregation tendencies, validated by small-angle X-ray scattering (SAXS) .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., boiling points or solubility)?

Contradictions often arise from impurities or measurement conditions. A systematic approach includes:

  • Replicating experiments using standardized protocols (e.g., ASTM methods for boiling point determination).
  • Cross-validating data via DSC (differential scanning calorimetry) for melting points or headspace GC for vapor-liquid equilibrium .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol
Reactant of Route 2
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol

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